molecular formula C21H15ClN2O3S B2525003 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1421485-62-2

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2525003
CAS No.: 1421485-62-2
M. Wt: 410.87
InChI Key: LLODNVWIUHVJAJ-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H15ClN2O3S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds similar to the specified chemical have been synthesized and evaluated for their in vitro antimicrobial activities. For instance, a series of compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans, showing significant antimicrobial potential (Desai, Dodiya, & Shihora, 2011). Another study utilized microwave-assisted synthesis for similar compounds, which were then evaluated for their antibacterial and antifungal activities, indicating some compounds exhibit significant activities (Raval, Naik, & Desai, 2012).

Cytotoxic Activity

Certain derivatives have been prepared as potential cytotoxic agents and evaluated against various cancer cell lines. For example, one study found that specific analogs displayed potent activity against nasopharyngeal epidermoid carcinoma KB, medulloblastoma DAOY, and astrocytoma 1321N1 cells. Among them, specific compounds exhibited remarkable inhibitory activity against breast cancer cells MCF-7, lung cancer cells A549, and colon adenocarcinoma cells SW480, with IC50 values less than 5 μM (Mahmoodi et al., 2010).

Cholinesterase Inhibitory Activity

A novel series of hybrid compounds were synthesized and evaluated for their cholinesterase (ChE) inhibitory activity. Among these, specific compounds showed significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, which are important for Alzheimer's disease research. One compound, in particular, demonstrated not only cholinesterase inhibitory activity but also neuroprotectivity and metal chelating ability, factors involved in the onset and progress of Alzheimer's disease (Saeedi et al., 2020).

Metal Complex Formation

Research has also delved into the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with ligands similar to the specified chemical. These studies not only explore the structural elucidation of these complexes but also investigate their spectroscopic properties and potential applications (Myannik et al., 2018).

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-19(28-21(24-12)13-6-2-4-8-15(13)22)11-23-20(26)18-10-16(25)14-7-3-5-9-17(14)27-18/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLODNVWIUHVJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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